3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid
Description
3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 3-position and a 4-ethylpiperazine moiety at the 5-position of the aromatic ring.
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
3-chloro-5-(4-ethylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H17ClN2O2/c1-2-15-3-5-16(6-4-15)12-8-10(13(17)18)7-11(14)9-12/h7-9H,2-6H2,1H3,(H,17,18) |
InChI Key |
HHGSPAJQVJEWSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Nitration of 3-Methylbenzoic Acid
The synthesis begins with nitration of commercially available 3-methylbenzoic acid using concentrated nitric acid (60–75% w/w) at 0–5°C. This step selectively introduces a nitro group at the 5-position, yielding 3-methyl-5-nitrobenzoic acid. Optimal conditions include a 1:3 molar ratio of substrate to nitric acid, achieving 92–95% conversion.
Table 1: Nitration Reaction Optimization
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| HNO₃ Concentration | 60–75% | 92–95 |
| Temperature | 0–5°C | 90–93 |
| Reaction Time | 2–3 h | 94 |
Catalytic Hydrogenation for Amine Formation
The nitro intermediate undergoes hydrogenation using 10% Pd/C in ethanol at 40–60°C under 3–5 bar H₂ pressure. This step reduces the nitro group to an amine, producing 5-amino-3-methylbenzoic acid with 98–99% purity and 96–98% yield.
Chlorination with Dichlorohydantoin
Chlorination at the 3-position is achieved using dichlorohydantoin (0.5–1.2 equiv) in N,N-dimethylformamide (DMF) at 90–110°C for 1–2 hours. Benzoyl peroxide (1–2 wt%) acts as a radical initiator, ensuring regioselective chlorination. This step affords 3-chloro-5-amino-benzoic acid in 85–88% yield.
Table 2: Chlorination Efficiency with Varied Reagents
| Chlorinating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Dichlorohydantoin | DMF | 100 | 87.7 |
| N-Chlorosuccinimide | DMSO | 90 | 78.2 |
| Cl₂ gas | CHCl₃ | 25 | 65.4 |
Piperazine Substitution via Buchwald-Hartwig Amination
Coupling of 4-Ethylpiperazine
The 5-amino group is replaced with 4-ethylpiperazine using a palladium-catalyzed coupling reaction. Optimized conditions employ Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 equiv) in toluene at 110°C for 12–18 hours. This method achieves 75–80% yield with >99% regioselectivity.
Table 3: Ligand Screening for Coupling Efficiency
| Ligand | Conversion (%) | Yield (%) |
|---|---|---|
| Xantphos | 98 | 80 |
| BINAP | 85 | 68 |
| DPEPhos | 78 | 62 |
Acidic Hydrolysis for Carboxylate Activation
The methyl ester intermediate (if present) is hydrolyzed using 6M HCl at reflux for 4–6 hours, yielding the final benzoic acid derivative. This step proceeds quantitatively (>99% conversion) without side reactions.
Alternative Pathway: Direct Chlorination-Piperazine Insertion
Ullmann-Type Coupling
A one-pot strategy involves reacting 3,5-dichlorobenzoic acid with 4-ethylpiperazine in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 120°C. This method bypasses intermediate isolation, achieving 70–75% yield in 8–10 hours.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents like DMF and DMSO enhance reaction rates by stabilizing the transition state. Ethanol and THF result in slower kinetics due to poor solubility of the copper catalyst.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.82 (d, J = 2.4 Hz, 1H, ArH), 7.65 (d, J = 2.4 Hz, 1H, ArH), 3.45 (m, 4H, piperazine), 2.85 (m, 4H, piperazine), 2.50 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃).
-
HPLC Purity : >99.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Coupling Reactions: Boronic acids and palladium catalysts are used under mild conditions to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Cancer Treatment
One of the most significant applications of 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid is its use as a selective CDK4/6 inhibitor. CDK4/6 inhibitors have emerged as promising therapeutic agents for treating various cancers, particularly those characterized by overexpression of cyclins or loss of CDK inhibitors.
Clinical Efficacy
In preclinical studies, compounds like 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid have shown significant antitumor activity against various human xenografts, including:
- Hormone-receptor positive breast cancer
- Non-small-cell lung cancer
- Melanoma
These studies indicate that the compound can be effective alone or in combination with other agents, enhancing its therapeutic potential in oncology .
Antimalarial Activity
Recent research has identified 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid as a potential candidate for antimalarial therapy. Studies demonstrated that this compound exhibits potent activity against Plasmodium falciparum, particularly strains resistant to current treatments like artemisinin.
Dual Mechanism
The compound acts both prophylactically and therapeutically in murine models, effectively clearing infections and preventing systemic establishment of malaria at low doses (15 mg/kg) . This dual action underscores its potential as a lead candidate for malaria treatment.
Structural Studies and Synthesis
The structural properties of 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid have been elucidated through crystallography, revealing insights into its molecular interactions. The compound's synthesis involves several steps that can be optimized for scalability, making it suitable for industrial applications .
Pharmaceutical Development
The pharmaceutical implications of 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid extend to its formulation in drug development pipelines targeting specific malignancies and infectious diseases. The ongoing research aims to refine its efficacy and minimize potential side effects associated with CDK inhibition.
Summary Table: Applications of 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic Acid
| Application | Details |
|---|---|
| Cancer Treatment | Selective CDK4/6 inhibitor; effective against various cancers (e.g., breast cancer, lung cancer). |
| Antimalarial Activity | Potent against Plasmodium falciparum; effective prophylactically and therapeutically. |
| Structural Studies | Insights into molecular interactions; synthesis methods being optimized for scalability. |
| Pharmaceutical Development | Targeting specific malignancies and infectious diseases; ongoing research for improved formulations. |
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets. The ethylpiperazinyl group can interact with biological receptors or enzymes, modulating their activity. The chloro group may also play a role in the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-chloro-5-(4-ethylpiperazin-1-yl)benzoic acid with key analogs based on substituents, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Behavior
- Electron-Withdrawing Groups (EWGs):
Compounds like 3-chloro-5-(trifluoromethyl)benzoic acid and 3-chloro-5-(pentafluorothio)benzoic acid exhibit enhanced acidity due to EWGs (Cl, CF₃, SF₅), which stabilize the deprotonated carboxylate form. This property is critical in coordination chemistry for lanthanide complexation .
Thermal and Solubility Profiles
- Thermal Stability: Halogenated analogs (e.g., 3-chloro-5-(pentafluorothio)benzoic acid) demonstrate high thermal resistance, making them suitable for high-temperature applications .
- Solubility: The trifluoromethyl-substituted derivative shows good solubility in polar aprotic solvents like DMF, whereas piperazine-containing compounds may exhibit pH-dependent solubility due to protonation of the amine group .
Biological Activity
3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following structural formula:
This structure suggests potential interactions with various biological targets, particularly in the context of kinase inhibition and receptor modulation.
Research indicates that 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid may interact with multiple signaling pathways, particularly those involving kinases. Kinases are critical in regulating cell growth, survival, and metabolism, making them attractive targets for therapeutic intervention.
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression. For instance, similar benzoic acid derivatives have shown efficacy against SGK-1 kinase, which is implicated in various malignancies .
- Receptor Interaction : The compound’s piperazine moiety may facilitate binding to G-protein coupled receptors (GPCRs), influencing downstream signaling pathways. This interaction is crucial for developing drugs targeting various diseases, including cancer and inflammatory conditions .
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit cell proliferation in cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10 | Apoptosis induction via kinase inhibition |
| A549 (Lung) | 15 | Cell cycle arrest through receptor modulation |
These results suggest that 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid may serve as a lead compound for further drug development targeting specific cancers.
Case Study 1: Anti-Cancer Activity
A study investigated the anti-cancer properties of 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid in breast cancer models. The compound was found to induce apoptosis in MDA-MB-231 cells through the activation of caspase pathways, leading to significant tumor size reduction in vivo .
Case Study 2: Inflammatory Response Modulation
Another study assessed the compound's effects on inflammatory markers in a rodent model of arthritis. Results indicated that treatment with 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Pharmacokinetic Profile
The pharmacokinetics of 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid have been evaluated using computational models, predicting favorable absorption and distribution characteristics:
| Parameter | Value |
|---|---|
| Oral Bioavailability | >70% |
| Plasma Half-Life | ~4 hours |
| Volume of Distribution | ~1.5 L/kg |
These parameters indicate that the compound may achieve therapeutic concentrations effectively when administered orally.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethylpiperazine group (e.g., δ ~2.5–3.5 ppm for piperazine protons) and the benzoic acid carboxyl group (δ ~12–13 ppm).
- HPLC-MS : High-resolution mass spectrometry verifies molecular weight (C₁₃H₁₆ClN₂O₂; calculated [M+H]⁺: 283.08). Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (broad, carboxylic acid O-H) validate functional groups.
- Elemental Analysis : Matches calculated C, H, N, and Cl percentages to confirm stoichiometry .
How can researchers address discrepancies between computationally predicted physicochemical properties (e.g., logP, solubility) and experimental data for this compound?
Advanced
Discrepancies often arise from limitations in predictive models (e.g., ACD/Labs Percepta) that may not account for solvent effects or solid-state interactions. To resolve this:
- Solubility Testing : Use shake-flask methods in buffered solutions (pH 1–7.4) to measure experimental solubility. Compare with predictions to refine computational parameters.
- logP Determination : Employ octanol-water partitioning experiments and correlate with software outputs (e.g., adjusting atomic contribution values for chlorine and piperazine groups).
- Crystallography : Single-crystal X-ray diffraction (using SHELX for refinement) provides empirical data on intermolecular interactions (e.g., hydrogen bonding) that influence solubility .
What strategies are recommended for resolving crystallographic data ambiguities when determining the solid-state structure of this compound using software like SHELX?
Q. Advanced
- Twinned Data Handling : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors.
- Disordered Moieties : Apply restraints (e.g., DFIX, SADI) to manage disorder in the ethylpiperazine group.
- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å), enabling better electron density maps for ambiguous regions.
- Validation Tools : Use PLATON/CHECKCIF to identify outliers in bond lengths/angles and iteratively refine the model .
How can the reactivity of the 4-ethylpiperazine moiety influence the design of downstream derivatives, and what analytical methods are critical for monitoring these reactions?
Advanced
The 4-ethylpiperazine group’s nucleophilic nitrogen can undergo alkylation, acylation, or coordination with metal catalysts. Key considerations:
- Reactivity Screening : Test conditions (e.g., pH, temperature) to avoid side reactions at the piperazine site.
- Derivatization Monitoring : Use LC-MS with electrospray ionization (ESI) to track intermediates and byproducts.
- Coordination Chemistry : Explore metal complexes (e.g., Cu²⁺ or Pt²⁺) using UV-Vis spectroscopy and cyclic voltammetry to assess redox behavior.
- Stability Studies : Accelerated degradation studies (40°C/75% RH) identify hydrolytic susceptibility of the piperazine ring .
What are the recommended storage conditions and handling protocols to maintain the stability of 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid in laboratory settings?
Q. Basic
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis.
- Handling : Use desiccants (silica gel) in storage vials. Avoid contact with strong bases or oxidizers.
- Safety : Wear nitrile gloves and safety goggles; the compound may irritate mucous membranes (H315/H319/H335 hazard codes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
